3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound that serves as an important intermediate in the synthesis of various agrochemicals, particularly insecticides like chlorantraniliprole. The compound is characterized by the presence of a pyrazole ring substituted with bromo and chloropyridinyl groups, as well as a carboxylic acid functionality .
Synthesis Analysis
The synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves multiple steps, starting from 2,3-dichloropyridine. The process includes nucleophilic substitution with aqueous hydrazine, cyclization with diethyl maleate, esterification, bromination, dehydrogenation, and hydrolysis to yield the final product . The overall yields reported for this synthesis range from 39.5% to 41.3%, indicating a moderately efficient process . The structures of the intermediates and final product are confirmed by spectroscopic methods such as 1H NMR and mass spectrometry .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, similar compounds have been characterized using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction studies . These methods are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The compound can undergo various chemical reactions due to its reactive sites. For instance, it can be converted into N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides by reacting with substituted phenylhydroxyamines . Additionally, it can be transformed into amide compounds by reacting with ring ammonia after converting the carboxylic acid into carbonyl chloride . These reactions expand the utility of the compound by allowing the synthesis of a diverse range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The safety parameters such as Time to Maximum Rate under adiabatic conditions (TMRad) and self-accelerating decomposition temperature (SADT) have been evaluated for a similar compound, 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, using kinetic parameters determined from differential scanning calorimetry (DSC), microcalorimetry, and adiabatic accelerating calorimeter (ARC) . These parameters are crucial for assessing the stability and safe handling of the compound. The TMRad values were found to be around 104.9°C to 110.2°C, and the SADT for a 50 kg package was between 96°C and 101°C . These findings suggest that the compound has a moderate level of thermal stability.
Scientific Research Applications
Synthesis and Intermediates
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is an important intermediate in the synthesis of chlorantraniliprole, a novel insecticide. The synthesis involves a series of reactions starting from 2,3-dichloropyridine, undergoing processes such as nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, resulting in a significant overall yield. This method has been noted for its simplicity and efficiency in experimental operations, aiding in increasing the yield and purity of the product (Niu Wen-bo, 2011).
Biological Activities
A variety of derivatives of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid have been synthesized and tested for biological activities. Some derivatives, such as N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, have demonstrated both insecticidal and fungicidal activities. These activities are evaluated through tests like larvicidal tests against oriental armyworm and mycelium growth rate methods, indicating potential applications in agricultural pest control (Hongwei Zhu et al., 2014).
Insecticidal Applications
The compound has been specifically synthesized and used as a key intermediate in the production of chlorantraniliprole. Chlorantraniliprole is a notable insecticide, and the synthesis of this compound from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has been explored in various studies. These studies focus on optimizing the synthesis route for better efficiency and yield, which is crucial for its industrial-scale production and application in agriculture (Yang Yun-shang, 2011).
Optical Applications
In addition to its role in agrochemical synthesis, certain derivatives of this compound have been studied for their optical properties. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their nonlinear optical properties. Studies indicate potential applications in optical limiting, making them candidates for further research in optical materials science (B. Chandrakantha et al., 2013).
Crystal Structure Analysis
Research has also been conducted on the crystal structure of derivatives of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. These studies involve the synthesis and structural characterization of various compounds, providing insights into their molecular arrangements and interactions. Such studies are important for understanding the physical and chemical properties of these compounds (Li et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O2/c10-7-4-6(9(15)16)14(13-7)8-5(11)2-1-3-12-8/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORBXGROTPOMEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469045 | |
Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
500011-86-9 | |
Record name | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500011-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500011869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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